2-(1-Cyclopentanecarbonylpiperidin-4-yl)-1,8-naphthyridine
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Overview
Description
2-(1-Cyclopentanecarbonylpiperidin-4-yl)-1,8-naphthyridine is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a piperidine ring, further connected to a naphthyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopentanecarbonylpiperidin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the cyclopentanecarbonyl group. The final step involves the coupling of the piperidine derivative with the naphthyridine moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopentanecarbonylpiperidin-4-yl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Cyclopentanecarbonylpiperidin-4-yl)-1,8-naphthyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Cyclopentanecarbonylpiperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclopentanecarbonylpiperidin-4-yl)acetic acid
- 2-(1-Cyclopentanecarbonylpiperidin-4-yl)ethanol
Uniqueness
2-(1-Cyclopentanecarbonylpiperidin-4-yl)-1,8-naphthyridine stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its naphthyridine moiety, in particular, distinguishes it from other similar compounds, providing unique binding affinities and reactivity profiles.
Properties
Molecular Formula |
C19H23N3O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
cyclopentyl-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H23N3O/c23-19(16-4-1-2-5-16)22-12-9-14(10-13-22)17-8-7-15-6-3-11-20-18(15)21-17/h3,6-8,11,14,16H,1-2,4-5,9-10,12-13H2 |
InChI Key |
RJFZFBHNNQYFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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